![molecular formula C16H15N3O4S B2360078 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 930408-16-5](/img/structure/B2360078.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole and isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide
- N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide
- 2-(3,4-dimethoxyphenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole
Uniqueness
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combination of thiazole and isoxazole rings, which imparts distinct chemical and biological properties.
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and various biological activities of this compound, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves several steps. The starting materials typically include 2-(2,5-dimethoxyphenylamino)-1,3-thiazol derivatives reacted with acetic anhydride to form the desired compound. The characterization of the compound is often performed using techniques such as NMR spectroscopy and X-ray crystallography.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole and oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate activity | |
Escherichia coli | Weak activity | |
Candida albicans | Moderate to high activity |
The compound demonstrated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and moderate antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of cell wall synthesis or function.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 0.05 | |
A549 (lung cancer) | 0.12 | |
Colo205 (colon cancer) | 0.08 |
The IC50 values suggest that the compound has potent anticancer effects with lower concentrations required for efficacy compared to standard chemotherapeutics.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thiazole derivatives, it was found that modifications at the phenyl ring significantly enhanced antimicrobial activity. The specific substitution pattern in this compound contributed to its effectiveness against resistant strains of bacteria.
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation using the MTT assay on various cancer cell lines revealed that this compound exhibited superior cytotoxicity compared to other derivatives in its class. This indicates its potential as a lead compound for further development in cancer therapy.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-12(8-24-16)11-7-10(21-2)4-5-13(11)22-3/h4-8H,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMVULUMBNIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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